O-(N-(3-Chlorophenyl)carbamoyl)cyclohexanone oxime
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(N-(3-Chlorophenyl)carbamoyl)cyclohexanone oxime can be achieved through various methods. One approach involves the oxidation-oximization of cyclohexane using ammonium acetate . This method provides a direct approach to prepare cyclohexanone oxime with a selectivity of 50.7% and a conversion rate of 13.6% . Another method involves the integration of plasma and electrocatalysis to synthesize cyclohexanone oxime under ambient conditions using air as a nitrogen source .
Industrial Production Methods
This method achieves a high rate of cyclohexanone oxime formation and a faradaic efficiency of 51.4% over a Cu/TiO_2 catalyst .
Chemical Reactions Analysis
Types of Reactions
O-(N-(3-Chlorophenyl)carbamoyl)cyclohexanone oxime undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include ammonium acetate for oxidation-oximization and Cu/TiO_2 catalysts for plasma-assisted synthesis .
Major Products Formed
The major product formed from these reactions is cyclohexanone oxime, which is an essential feedstock for the production of Nylon 6 .
Scientific Research Applications
O-(N-(3-Chlorophenyl)carbamoyl)cyclohexanone oxime is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Medicine: There is limited information on its medical applications, but it could potentially be used in drug discovery and development.
Industry: It is used in the production of Nylon 6, a widely used synthetic polymer.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- O-(N-(2-Chlorophenyl)carbamoyl)cyclohexanone oxime
- O-(N-(4-Chlorophenyl)carbamoyl)cyclohexanone oxime
- O-(N-(2,3-Dichlorophenyl)carbamoyl)cyclohexanone oxime
- O-(N-(3,4-Dichlorophenyl)carbamoyl)cyclohexanone oxime
Uniqueness
O-(N-(3-Chlorophenyl)carbamoyl)cyclohexanone oxime is unique due to its specific molecular structure and the presence of a 3-chlorophenyl group, which may impart distinct chemical and physical properties compared to its analogs .
Properties
CAS No. |
2911-39-9 |
---|---|
Molecular Formula |
C13H15ClN2O2 |
Molecular Weight |
266.72 g/mol |
IUPAC Name |
(cyclohexylideneamino) N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C13H15ClN2O2/c14-10-5-4-8-12(9-10)15-13(17)18-16-11-6-2-1-3-7-11/h4-5,8-9H,1-3,6-7H2,(H,15,17) |
InChI Key |
UKMIWIORUIAMMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NOC(=O)NC2=CC(=CC=C2)Cl)CC1 |
Origin of Product |
United States |
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